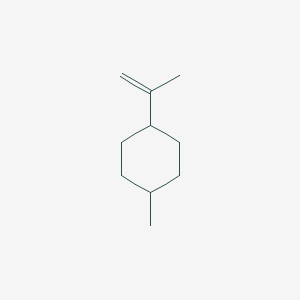

cis-1-Isopropenyl-4-methylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-1-Isopropenyl-4-methylcyclohexane is a cyclic terpene commonly known as limonene. It is a naturally occurring compound found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is widely used in various products such as perfumes, cleaning agents, and food flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-1-Isopropenyl-4-methylcyclohexane can be synthesized through the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process involves heating alpha-pinene in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction conditions typically include temperatures ranging from 100°C to 150°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the extraction of limonene from citrus fruit peels. The extraction process includes steam distillation, where the peels are subjected to steam, causing the essential oils to vaporize. The vapor is then condensed and collected, yielding limonene.

Chemical Reactions Analysis

Types of Reactions

cis-1-Isopropenyl-4-methylcyclohexane undergoes various chemical reactions, including:

Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.

Reduction: Reduction of limonene can yield p-menthane.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the limonene molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Halogenation reactions often use halogen gases or halogen-containing compounds under controlled conditions.

Major Products Formed

Oxidation: Carveol, carvone, limonene oxide.

p-Menthane.Substitution: Halogenated limonene derivatives.

Scientific Research Applications

cis-1-Isopropenyl-4-methylcyclohexane has numerous scientific research applications, including:

Chemistry: Used as a chiral starting material in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anti-cancer properties and its ability to modulate gene expression and enzyme activity.

Industry: Utilized in the production of fragrances, cleaning agents, and as a solvent in various industrial processes.

Mechanism of Action

The exact mechanism of action of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. it is believed to exert its effects through various pathways, including modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

cis-1-Isopropenyl-4-methylcyclohexane can be compared with other similar compounds such as:

Cyclohexane, 1-methyl-4-(1-methylethenyl)-, trans-: The trans-isomer of limonene, which has different physical and chemical properties.

Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate derivative of limonene, used in fragrances and flavorings.

This compound is unique due to its widespread occurrence in nature, its characteristic citrus scent, and its diverse applications in various fields.

Properties

CAS No. |

1124-25-0 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |

InChI Key |

WPMKLOWQWIDOJN-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(=C)C |

Canonical SMILES |

CC1CCC(CC1)C(=C)C |

Key on ui other cas no. |

6252-33-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.